2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide
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Overview
Description
2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is a complex organic compound that features a diverse array of functional groups, including a cyano group, a furan ring, a nitrophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Introduction of the nitrophenyl group: This step might involve nitration of the phenyl ring followed by coupling with the pyrazole intermediate.
Formation of the acrylamide moiety: This can be done through a Michael addition reaction involving acrylonitrile and the pyrazole intermediate.
Attachment of the furan-2-ylmethyl group: This step might involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the phenyl groups can be oxidized under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the furan ring could lead to a furanone derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(furan-2-ylmethyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide: Lacks the nitrophenyl group.
2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylamide: Lacks the phenyl group on the pyrazole ring.
Uniqueness
The presence of both the nitrophenyl and phenyl groups on the pyrazole ring, along with the furan-2-ylmethyl and cyano groups, makes 2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide unique. This combination of functional groups can impart specific chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
769143-60-4 |
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Molecular Formula |
C24H17N5O4 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C24H17N5O4/c25-14-18(24(30)26-15-22-10-5-11-33-22)12-19-16-28(20-7-2-1-3-8-20)27-23(19)17-6-4-9-21(13-17)29(31)32/h1-13,16H,15H2,(H,26,30)/b18-12+ |
InChI Key |
JEKBYYVSNHOKJB-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C(\C#N)/C(=O)NCC4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=C(C#N)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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